Cas no 1415964-02-1 (2-(1,1-dimethylethoxy)carbonylamino-cis-cyclopropanecarboxylic acid)

2-(1,1-dimethylethoxy)carbonylamino-cis-cyclopropanecarboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- Cis-cyclopropanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-
- (1S,2R)-2-tert-Butoxycarbonylamino-cyclopropanecarboxylic acid
- cis-2-([(tert-butoxy)carbonyl]amino)cyclopropane-1-carboxylic acid
- 818-184-3
- (1S,2R)-2-((tert-Butoxycarbonyl)amino)cyclopropanecarboxylicacid
- P14789
- rac-(1R,2S)-2-((tert-butoxycarbonyl)amino)cyclopropanecarboxylic acid
- EN300-257220
- (1S,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylic acid
- AKOS027337015
- cis-2-((tert-Butoxycarbonyl)amino)cyclopropanecarboxylic acid
- cis-2-([(t-Butoxy)carbonyl]amino)cyclopropane-1-carboxylic acid
- (1S,2R)-2-(tert-Butoxycarbonylamino)cyclopropanecarboxylic acid
- MFCD28501610
- 1810070-30-4
- (1S,2R)-2-((tert-Butoxycarbonyl)amino)cyclopropanecarboxylic acid
- (1S,2R)-2-((tert-butoxycarbonyl)amino)cyclopropane-1-carboxylic acid
- AS-52321
- 1415964-02-1
- Z2310011811
- Cyclopropanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (1S,2R)-
- rac-(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylic acid
- 2-(1,1-dimethylethoxy)carbonylamino-cis-cyclopropanecarboxylic acid
-
- MDL: MFCD28901332
- Inchi: InChI=1S/C9H15NO4/c1-9(2,3)14-8(13)10-6-4-5(6)7(11)12/h5-6H,4H2,1-3H3,(H,10,13)(H,11,12)/t5-,6+/m0/s1
- InChI Key: NOZMNADEEKQWGO-NTSWFWBYSA-N
Computed Properties
- Exact Mass: 201.10010796Da
- Monoisotopic Mass: 201.10010796Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 256
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 75.6Ų
Experimental Properties
- Density: 1.20±0.1 g/cm3 (20 ºC 760 Torr),
- Solubility: Slightly soluble (7 g/l) (25 º C),
2-(1,1-dimethylethoxy)carbonylamino-cis-cyclopropanecarboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B425178-50mg |
2-[[(1,1-dimethylethoxy)carbonyl]amino]-cis-cyclopropanecarboxylic acid |
1415964-02-1 | 50mg |
$ 135.00 | 2022-06-07 | ||
TRC | B425178-10mg |
2-[[(1,1-dimethylethoxy)carbonyl]amino]-cis-cyclopropanecarboxylic acid |
1415964-02-1 | 10mg |
$ 50.00 | 2022-06-07 | ||
Advanced ChemBlocks | L13694-1G |
(1R,2S)-2-((tert-butoxycarbonyl)amino)cyclopropane-1-carboxylic acid |
1415964-02-1 | 97% | 1G |
$495 | 2023-09-15 | |
Advanced ChemBlocks | L13694-5G |
(1R,2S)-2-((tert-butoxycarbonyl)amino)cyclopropane-1-carboxylic acid |
1415964-02-1 | 97% | 5G |
$1,250 | 2023-09-15 | |
eNovation Chemicals LLC | Y1348827-500mg |
(1S,2R)-2-tert-Butoxycarbonylamino-cyclopropanecarboxylic acid |
1415964-02-1 | 95% | 500mg |
$2160 | 2023-09-03 | |
eNovation Chemicals LLC | Y1348827-1g |
(1S,2R)-2-tert-Butoxycarbonylamino-cyclopropanecarboxylic acid |
1415964-02-1 | 95% | 1g |
$3080 | 2023-09-03 | |
Ambeed | A446218-10g |
(1S,2R)-2-((tert-Butoxycarbonyl)amino)cyclopropanecarboxylic acid |
1415964-02-1 | 97% | 10g |
$5983.0 | 2024-04-24 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 15R0632-500mg |
(1S,2R)-2-tert-Butoxycarbonylamino-cyclopropanecarboxylic acid |
1415964-02-1 | 98% | 500mg |
¥16438.61 | 2025-04-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1091479-10g |
(1S,2R)-2-((tert-butoxycarbonyl)amino)cyclopropane-1-carboxylic acid |
1415964-02-1 | 98% | 10g |
¥43340.00 | 2025-04-09 | |
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB71961-5g |
Cis-cyclopropanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]- |
1415964-02-1 | 97% | 5g |
¥8498 | 2025-04-09 |
2-(1,1-dimethylethoxy)carbonylamino-cis-cyclopropanecarboxylic acid Related Literature
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H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054
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Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604
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Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978
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Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534
-
Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340
Related Categories
- Solvents and Organic Chemicals Organic Compounds Organic acids and derivatives Carboxylic acids and derivatives Cyclopropanecarboxylic acids
- Solvents and Organic Chemicals Organic Compounds Organic acids and derivatives Carboxylic acids and derivatives Cyclopropanecarboxylic acids and derivatives Cyclopropanecarboxylic acids
Additional information on 2-(1,1-dimethylethoxy)carbonylamino-cis-cyclopropanecarboxylic acid
Introduction to 2-(1,1-dimethylethoxy)carbonylamino-cis-cyclopropanecarboxylic acid (CAS No. 1415964-02-1)
2-(1,1-dimethylethoxy)carbonylamino-cis-cyclopropanecarboxylic acid, identified by the chemical formula CAS No. 1415964-02-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of amino acid derivatives, characterized by its unique structural motif—a cis-cyclopropanecarboxylic acid moiety conjugated with a protecting group at the amino position, specifically a tert-butoxycarbonyl (Boc) group. The presence of both these structural features makes it a versatile intermediate in the synthesis of more complex molecules, particularly in drug development and medicinal chemistry.
The Boc group is widely employed in peptide synthesis and other organic transformations as an effective protecting group for the amino function. Its stability under a variety of reaction conditions, coupled with its facile removal under mild acidic conditions, makes it an indispensable tool in synthetic chemistry. On the other hand, the cis-cyclopropanecarboxylic acid component introduces a rigid three-membered ring into the molecular framework. This structural feature can significantly influence the conformational preferences and biological activity of the resulting compounds. The cyclopropane ring is known to enhance binding affinity to certain biological targets due to its unique steric and electronic properties.
In recent years, there has been a surge in research focused on the development of novel heterocyclic compounds for therapeutic applications. The cis-cyclopropanecarboxylic acid scaffold has been explored as a key pharmacophore in various drug candidates, demonstrating promising activities against a range of diseases, including cancer and infectious disorders. The incorporation of this motif into larger molecular frameworks can modulate physicochemical properties such as solubility, permeability, and metabolic stability—critical factors in drug design.
One of the most compelling aspects of 2-(1,1-dimethylethoxy)carbonylamino-cis-cyclopropanecarboxylic acid is its potential as a building block for peptidomimetics. Peptidomimetics are designed to mimic the biological activity of natural peptides while overcoming limitations such as poor bioavailability or susceptibility to enzymatic degradation. The cyclopropane ring can replace peptide bonds or side chains, providing a stable core structure that retains or enhances target binding interactions. This approach has been particularly fruitful in the development of protease inhibitors and receptor antagonists.
The Boc-protected amino group in this compound also facilitates its use in multi-step synthetic routes where selective functionalization is required. For instance, after introducing this intermediate into a larger molecule, chemists can selectively deprotect the Boc group under mild acidic conditions (e.g., using trifluoroacetic acid or hydrochloric acid) to reveal the free amine for subsequent reactions such as coupling with carboxylate groups via amide bond formation. This versatility underscores its importance as a synthetic intermediate in both academic and industrial settings.
Recent advancements in computational chemistry have further highlighted the utility of this compound. Molecular modeling studies suggest that the cis-cyclopropanecarboxylic acid moiety can adopt specific conformations that optimize interactions with biological targets. For example, simulations have indicated that this scaffold can effectively occupy deep binding pockets in protein active sites due to its rigid structure and ability to form multiple hydrogen bonds or hydrophobic interactions. Such insights have guided the design of next-generation drug candidates with improved pharmacokinetic profiles.
In addition to its role in small-molecule drug discovery, 2-(1,1-dimethylethoxy)carbonylamino-cis-cyclopropanecarboxylic acid has found applications in materials science and agrochemicals. The unique combination of functional groups makes it a valuable precursor for synthesizing polymers with tailored properties or for developing novel agrochemicals that exhibit enhanced efficacy and environmental compatibility.
The synthesis of this compound typically involves multi-step organic transformations starting from commercially available precursors such as cyclopropylacetic acid or its derivatives. Key steps include protection of the carboxylic acid group (e.g., via esterification), introduction of the Boc protecting group at the amino position, and subsequent functionalization or derivatization as needed for downstream applications. Advances in catalytic methods have also enabled more efficient synthetic routes, reducing reaction times and improving yields.
From a regulatory perspective, 2-(1,1-dimethylethoxy)carbonylamino-cis-cyclopropanecarboxylic acid is not classified as an hazardous material but is subject to standard chemical handling protocols due to its reactivity with strong acids or bases. Its stability under normal storage conditions makes it suitable for long-term storage without special containment measures unless being used in large quantities for industrial purposes.
The growing interest in cis-cyclopropanecarboxylic acid derivatives underscores their potential as pharmacologically relevant entities. Ongoing research aims to expand their utility by exploring novel synthetic strategies or by investigating their biological activities through structure-activity relationship (SAR) studies. Collaborative efforts between synthetic chemists and biologists are expected to yield innovative therapeutic agents based on this scaffold within the coming years.
In conclusion,2-(1,1-dimethylethoxy)carbonylamino-cis-cyclopropanecarboxylic acid (CAS No. 1415964-02-1) represents an important intermediate with broad applications across pharmaceuticals, materials science, and agrochemicals. Its unique structural features—combining a protective Boc group with a rigid cis-cyclopropane ring—make it indispensable for constructing complex molecules with desired biological activities. As research continues to uncover new synthetic methodologies and biological functions associated with this class of compounds,cis-cyclopropanecarboxylic acid derivatives are poised to play an increasingly significant role in addressing global challenges related to health and sustainability.
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